molecular formula C10H21BrO B13490421 3-(Bromomethyl)-1-isopropoxy-3-methylpentane

3-(Bromomethyl)-1-isopropoxy-3-methylpentane

Cat. No.: B13490421
M. Wt: 237.18 g/mol
InChI Key: CAQNRHBSTACQDS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-isopropoxy-3-methylpentane is an organic compound that features a bromomethyl group attached to a pentane backbone with an isopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-isopropoxy-3-methylpentane typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-methyl-1-isopropoxy-3-pentanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-isopropoxy-3-methylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols.

    Reduction: Formation of alkanes.

Scientific Research Applications

3-(Bromomethyl)-1-isopropoxy-3-methylpentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-isopropoxy-3-methylpentane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The isopropoxy group can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-1-methoxy-3-methylpentane: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-(Chloromethyl)-1-isopropoxy-3-methylpentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-1-isopropoxy-2-methylpentane: Similar structure but with a different position of the methyl group.

Uniqueness

3-(Bromomethyl)-1-isopropoxy-3-methylpentane is unique due to the combination of the bromomethyl and isopropoxy groups, which can impart distinct reactivity and selectivity in chemical reactions. The presence of the isopropoxy group can also influence the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

3-(bromomethyl)-3-methyl-1-propan-2-yloxypentane

InChI

InChI=1S/C10H21BrO/c1-5-10(4,8-11)6-7-12-9(2)3/h9H,5-8H2,1-4H3

InChI Key

CAQNRHBSTACQDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCOC(C)C)CBr

Origin of Product

United States

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